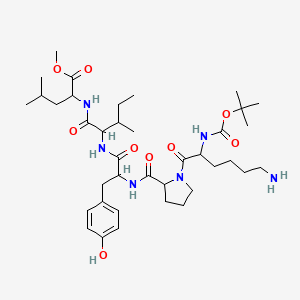
(Boc-lys9)-neurotensin (9-13)-methyl ester hydrochloride salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Boc-lys9)-neurotensin (9-13)-methyl ester hydrochloride salt is a synthetic peptide derivative. It is a modified form of neurotensin, a 13-amino acid neuropeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the lysine residue at position 9 and a methyl ester group at the C-terminus. The hydrochloride salt form enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-lys9)-neurotensin (9-13)-methyl ester hydrochloride salt typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin support. The peptide chain is then elongated by sequential addition of protected amino acids. The Boc group is used to protect the amino group of lysine during the synthesis. After the assembly of the peptide chain, the Boc protecting group is removed, and the peptide is cleaved from the resin. The final step involves the esterification of the C-terminus and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions
(Boc-lys9)-neurotensin (9-13)-methyl ester hydrochloride salt can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group under acidic conditions.
Esterification and Hydrolysis: Formation and cleavage of ester bonds.
Substitution Reactions: Nucleophilic substitution at the lysine residue.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Esterification: Methanol and acidic catalysts are used for ester formation.
Hydrolysis: Aqueous base or acid can be used to hydrolyze ester bonds.
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free amine form of the peptide.
Hydrolyzed Peptide: Hydrolysis of the methyl ester yields the carboxylic acid form of the peptide.
科学的研究の応用
(Boc-lys9)-neurotensin (9-13)-methyl ester hydrochloride salt has several applications in scientific research:
Neuroscience: Used to study the role of neurotensin in neurotransmission and neuromodulation.
Pharmacology: Investigated for its potential therapeutic effects in conditions like schizophrenia, pain, and cancer.
Biochemistry: Employed in the study of peptide-receptor interactions and signal transduction pathways.
Drug Development: Serves as a lead compound for the development of neurotensin receptor agonists and antagonists.
作用機序
The compound exerts its effects by binding to neurotensin receptors (NTS1, NTS2, and NTS3) on the cell surface. This binding activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and activation of protein kinase C (PKC). These events result in various physiological responses, such as modulation of dopamine release, analgesia, and inhibition of tumor growth.
類似化合物との比較
Similar Compounds
Neurotensin (8-13): A shorter fragment of neurotensin with similar biological activity.
Neurotensin (1-13): The full-length peptide with broader activity.
Neurotensin Analogues: Modified peptides with alterations in amino acid sequence or chemical modifications.
Uniqueness
(Boc-lys9)-neurotensin (9-13)-methyl ester hydrochloride salt is unique due to the presence of the Boc protecting group and the methyl ester modification. These modifications enhance the stability and solubility of the peptide, making it more suitable for certain experimental conditions and therapeutic applications.
特性
IUPAC Name |
methyl 2-[[2-[[2-[[1-[6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N6O9/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHQZSDJRFBFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12317634.png)

![2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)

![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)

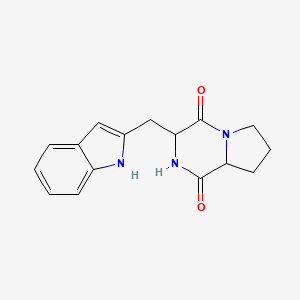

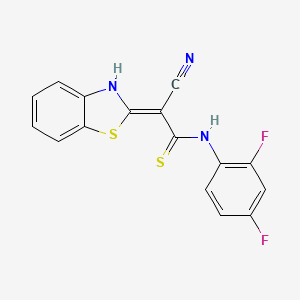

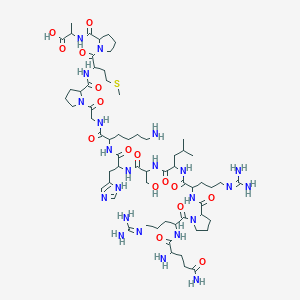
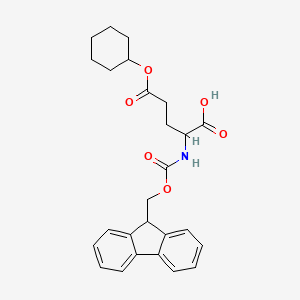
![(2S)-2-Amino-4-methyl-N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]pentanamide](/img/structure/B12317737.png)
